molecular formula C8H8BFO3 B1284281 3-Acetyl-2-fluorophenylboronic acid CAS No. 870778-95-3

3-Acetyl-2-fluorophenylboronic acid

Cat. No.: B1284281
CAS No.: 870778-95-3
M. Wt: 181.96 g/mol
InChI Key: SEMRLZGDJZRZMC-UHFFFAOYSA-N
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Description

3-Acetyl-2-fluorophenylboronic acid: is an organoboron compound with the molecular formula C8H8BFO3 and a molecular weight of 181.96 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with an acetyl group and a fluorine atom. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-acetyl-2-fluoroiodobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .

Mechanism of Action

The mechanism of action of 3-Acetyl-2-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling involves the following steps :

Comparison with Similar Compounds

Uniqueness: 3-Acetyl-2-fluorophenylboronic acid is unique due to the presence of both an acetyl group and a fluorine atom on the phenyl ring. This combination of functional groups provides distinct reactivity and properties, making it valuable in specific synthetic applications .

Properties

IUPAC Name

(3-acetyl-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO3/c1-5(11)6-3-2-4-7(8(6)10)9(12)13/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMRLZGDJZRZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584641
Record name (3-Acetyl-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870778-95-3
Record name (3-Acetyl-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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